Disparlure

Overview

Description

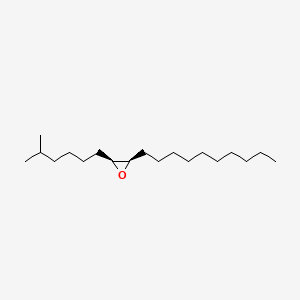

Disparlure: is a chemical compound with the formula C₁₉H₃₈OThis compound plays a crucial role in attracting male moths to female moths for mating purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-7,8-epoxy-2-methyloctadecane can be achieved through various methods. One common approach involves the reaction of isoheptyl bromide with an organometallic compound of dodecine-(1) in the presence of an anhydrous polar organic diluent at a temperature range of 20°C to 150°C. This reaction produces 2-methyloctadecine-(7), which is then hydrogenated to yield cis-7,8-epoxy-2-methyloctadecane .

Industrial Production Methods: Industrial production of cis-7,8-epoxy-2-methyloctadecane often employs asymmetric epoxidation techniques. This method involves constructing an epoxide ring from diols, followed by filtrations and chromatography. The process is efficient and can produce yields over 70% using a six-step procedure .

Chemical Reactions Analysis

Types of Reactions: Disparlure undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the epoxide ring into diols.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are employed.

Major Products Formed:

Oxidation: Alcohols and ketones.

Reduction: Diols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pest Management

Disparlure's most notable application is in integrated pest management (IPM) strategies for controlling gypsy moths. The compound is utilized in various formulations to disrupt mating behaviors among male moths, thereby reducing population growth.

Formulations and Application Methods

This compound is available in various formulations:

- Controlled Release Dispensers : These allow for gradual release of the pheromone into the environment, maintaining effective concentrations over extended periods.

- Liquid Formulations : These may evaporate or biodegrade more quickly, making them suitable for situations where rapid assessment is necessary .

Ecological Studies

This compound is also employed in ecological research to study the behavior and population dynamics of gypsy moths and other related species.

Behavioral Studies

Researchers utilize this compound to investigate mating behaviors and population interactions within ecosystems:

- Attraction Studies : Experiments have demonstrated how varying concentrations of this compound influence male attraction and mating success.

- Impact on Non-target Species : Studies assess how the application of this compound affects non-target species within the ecosystem, ensuring that pest management strategies do not inadvertently harm beneficial organisms .

Chemical Synthesis

The synthesis of this compound has been a subject of extensive research due to its utility in pest management and its scarcity from natural sources.

Synthetic Pathways

Numerous synthetic methods have been developed to produce this compound:

- Enantioselective Synthesis : Recent advancements include a concise enantioselective synthesis involving iodolactonization followed by epoxidation, achieving high yields with fewer steps compared to previous methods .

- Synthesis from Chiral Precursors : Various studies have explored synthesizing this compound from chiral intermediates, enhancing the purity and efficacy of the final product .

Field Trials

Field trials conducted across different climatic regions have demonstrated the effectiveness of this compound in diverse environments:

- In Virginia, aerial applications resulted in significant reductions in gypsy moth populations during peak mating seasons.

- Trials in Wisconsin highlighted variations in efficacy based on temperature and formulation type, emphasizing the need for tailored approaches depending on local conditions .

Long-term Monitoring

Ongoing studies focus on the long-term ecological impacts of sustained this compound applications:

Mechanism of Action

The mechanism of action of cis-7,8-epoxy-2-methyloctadecane involves its binding to specific receptor cells in the antennae and prothorax of target insects. This binding triggers an inhibitory effect on their behavior and physiological functions, effectively disrupting mating and reducing pest populations . The compound interacts with pheromone-binding proteins (PBPs) in insects, leading to changes in their behavior .

Comparison with Similar Compounds

Disparlure can be compared with other similar compounds, such as:

cis-7,8-Epoxy-2-methyloctadec-17-ene: This compound is a trace component of the sex pheromone gland of the Asian gypsy moth and acts synergistically with cis-7,8-epoxy-2-methyloctadecane.

Other Epoxy Compounds: Similar epoxy compounds include various epoxides used in organic synthesis and industrial applications.

Uniqueness: this compound is unique due to its specific role as a sex pheromone in moths, making it a valuable tool in pest control and ecological studies.

Properties

CAS No. |

29804-22-6 |

|---|---|

Molecular Formula |

C19H38O |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

(2R,3S)-2-decyl-3-(5-methylhexyl)oxirane |

InChI |

InChI=1S/C19H38O/c1-4-5-6-7-8-9-10-11-15-18-19(20-18)16-13-12-14-17(2)3/h17-19H,4-16H2,1-3H3/t18-,19+/m1/s1 |

InChI Key |

HFOFYNMWYRXIBP-MOPGFXCFSA-N |

SMILES |

CCCCCCCCCCC1C(O1)CCCCC(C)C |

Isomeric SMILES |

CCCCCCCCCC[C@@H]1[C@@H](O1)CCCCC(C)C |

Canonical SMILES |

CCCCCCCCCCC1C(O1)CCCCC(C)C |

Appearance |

Solid powder |

Key on ui other cas no. |

54910-52-0 29804-22-6 57457-72-4 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Disparlure; AI3-34886; AI3 34886; AI334886 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.